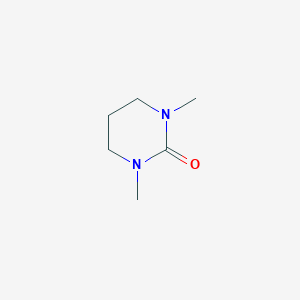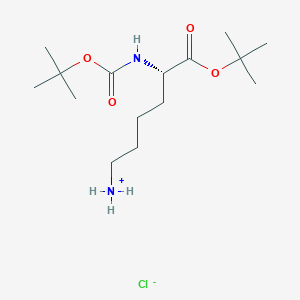
(S)-tert-Butyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-tert-Butyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate hydrochloride is a chemical compound that is often used in organic synthesis and pharmaceutical research. It is a derivative of lysine, an essential amino acid, and is commonly used as a building block in the synthesis of peptides and other complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate hydrochloride typically involves the protection of the amino group of lysine with a tert-butoxycarbonyl (Boc) group. The process generally includes the following steps:
Protection of the amino group: Lysine is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form the Boc-protected lysine.
Esterification: The carboxyl group of the Boc-protected lysine is then esterified using an alcohol, such as methanol or ethanol, in the presence of a catalyst like sulfuric acid.
Formation of the hydrochloride salt: The resulting ester is treated with hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems for precise control of reaction conditions.
化学反応の分析
Types of Reactions
(S)-tert-Butyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate hydrochloride can undergo various chemical reactions, including:
Hydrolysis: The ester and Boc protecting groups can be hydrolyzed under acidic or basic conditions to yield the free amino acid.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new amide or peptide bonds.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid or sodium hydroxide can be used for hydrolysis.
Substitution: Common reagents include carbodiimides (e.g., EDC, DCC) for peptide bond formation.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Major Products Formed
Hydrolysis: Free lysine or its derivatives.
Substitution: Peptides or amides.
Reduction: Reduced forms of the compound, such as alcohols or amines.
科学的研究の応用
(S)-tert-Butyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein synthesis.
Medicine: Investigated for its potential use in drug development, particularly in the design of peptide-based therapeutics.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of (S)-tert-Butyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate hydrochloride depends on its specific application. In peptide synthesis, it acts as a protected amino acid, allowing for selective reactions at other functional groups. The Boc group protects the amino group from unwanted reactions, and the ester group can be selectively hydrolyzed to introduce the amino acid into a peptide chain.
類似化合物との比較
Similar Compounds
- (S)-Methyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate hydrochloride
- Nα-Acetyl-L-lysine methyl ester hydrochloride
- N-tert-Butoxycarbonyl-L-lysine methyl ester hydrochloride
Uniqueness
(S)-tert-Butyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate hydrochloride is unique due to its specific tert-butyl and Boc protecting groups, which provide stability and selectivity in synthetic reactions. These features make it particularly useful in the synthesis of complex peptides and other organic molecules.
特性
CAS番号 |
7750-45-0 |
|---|---|
分子式 |
C15H31ClN2O4 |
分子量 |
338.87 g/mol |
IUPAC名 |
tert-butyl 6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate;hydrochloride |
InChI |
InChI=1S/C15H30N2O4.ClH/c1-14(2,3)20-12(18)11(9-7-8-10-16)17-13(19)21-15(4,5)6;/h11H,7-10,16H2,1-6H3,(H,17,19);1H |
InChIキー |
DZPNNJVSGWQNCP-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)C(CCCC[NH3+])NC(=O)OC(C)(C)C.[Cl-] |
異性体SMILES |
CC(C)(C)OC(=O)[C@H](CCCC[NH3+])NC(=O)OC(C)(C)C.[Cl-] |
正規SMILES |
CC(C)(C)OC(=O)C(CCCCN)NC(=O)OC(C)(C)C.Cl |
同義語 |
N2-[(1,1-Dimethylethoxy)carbonyl]-L-lysine 1,1-Dimethylethyl Ester Hydrochloride; N-Boc-lysine t-Butyl Ester Hydrochloride; Nα-(t-Butoxycarbonyl)lysine t-Butyl Ester Hydrochloride; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


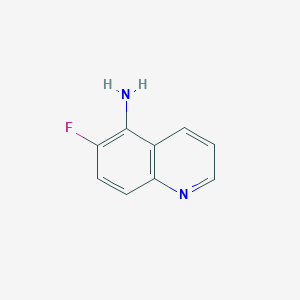
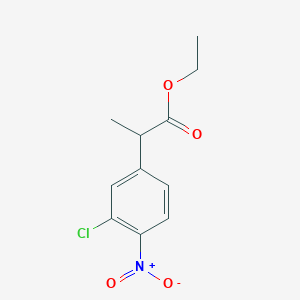
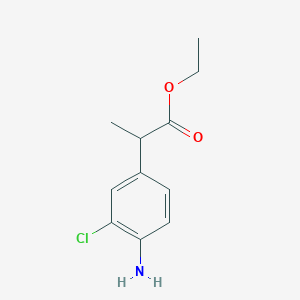
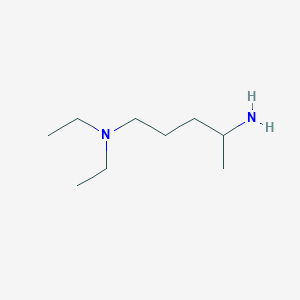
![6-Methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B108778.png)
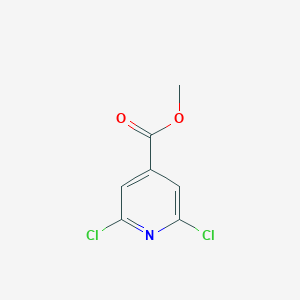
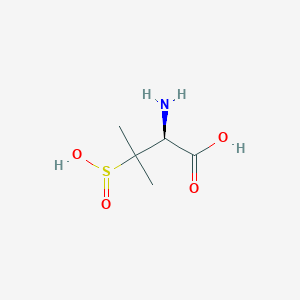
![Methyl 2-([1,1'-biphenyl]-4-yl)propanoate](/img/structure/B108794.png)
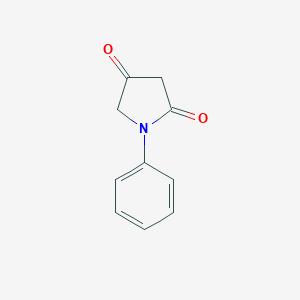
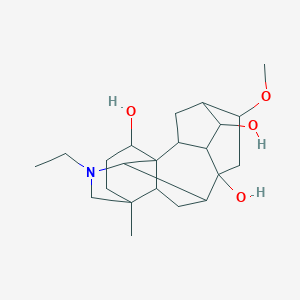
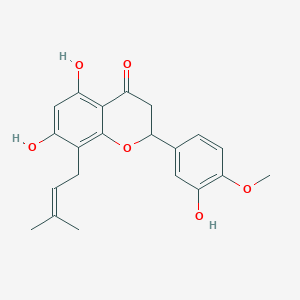
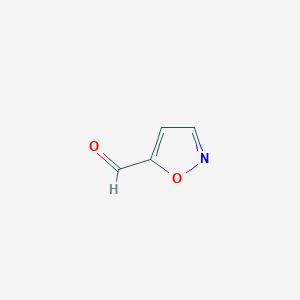
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B108843.png)
